A Technical Guide to 4-phenyl-1H-pyrazol-5-amine: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide to 4-phenyl-1H-pyrazol-5-amine: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
This technical guide provides an in-depth analysis of 4-phenyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The pyrazole nucleus is a well-established "privileged scaffold," integral to numerous FDA-approved drugs due to its metabolic stability and versatile synthetic accessibility.[1][2] This document moves beyond a simple recitation of facts to deliver a comprehensive resource for researchers. We will explore the molecule's fundamental physicochemical and spectral properties, delve into robust synthetic protocols with mechanistic justifications, examine its reactivity for library development, and discuss its broad-ranging applications as a core building block for novel therapeutic agents. This guide is designed to be a self-validating tool, equipping scientists with the foundational knowledge and practical methodologies required to effectively utilize 4-phenyl-1H-pyrazol-5-amine in their research endeavors.
The Pyrazole Nucleus: A Cornerstone of Medicinal Chemistry
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the design of bioactive molecules, with derivatives demonstrating an extensive range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[3][4][5][6][7] The success of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib underscores the therapeutic potential of the pyrazole core.[2][5] The adaptability of the pyrazole ring, allowing for substitution at multiple positions, enables fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, making it an exceptionally valuable scaffold in the pursuit of novel therapeutics.[2][8]
Molecular Profile of 4-phenyl-1H-pyrazol-5-amine
The title compound, 4-phenyl-1H-pyrazol-5-amine, is characterized by a pyrazole ring substituted with a phenyl group at the C4 position and a primary amine at the C5 position. This specific arrangement of functional groups provides a unique combination of structural rigidity from the phenyl ring and a key nucleophilic handle (the amine) for synthetic elaboration.
Chemical Structure and Tautomerism
The structure of 4-phenyl-1H-pyrazol-5-amine is presented below. It is important to recognize that, like many aminopyrazoles, it can exist in tautomeric forms. The 5-amino form is generally the most stable and commonly depicted tautomer.
Caption: Chemical structure of 4-phenyl-1H-pyrazol-5-amine.
Physicochemical and Spectral Data
A summary of the key physicochemical and identifying properties for 4-phenyl-1H-pyrazol-5-amine is provided in Table 1. This data is essential for material handling, reaction setup, and analytical characterization. Representative spectral data, crucial for structural confirmation, are summarized in Table 2.
Table 1: Physicochemical Properties of 4-phenyl-1H-pyrazol-5-amine
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 4-phenyl-1H-pyrazol-5-amine | PubChem[9] |
| CAS Number | 5591-70-8 | PubChem[9] |
| Molecular Formula | C₉H₉N₃ | PubChem[9] |
| Molecular Weight | 159.19 g/mol | PubChem[9] |
| Appearance | Colorless to yellowish crystalline or powdery solid | ChemBK |
| Melting Point | 216-220 °C | ChemBK |
| Solubility | Soluble in ethanol, dimethylformamide; slightly soluble in water | ChemBK |
| XLogP3 | 1.5 | PubChem[9] |
| SMILES | C1=CC=C(C=C1)C2=C(NN=C2)N | PubChem[9] |
| InChIKey | QEHKQNYBBLCFIJ-UHFFFAOYSA-N | PubChem[9] |
Table 2: Representative Spectroscopic Data
| Technique | Observed Features |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons (phenyl and pyrazole rings) and amine protons. The exact shifts depend on the solvent used (e.g., DMSO-d₆). |
| ¹³C NMR | Resonances for the nine carbon atoms, including distinct signals for the phenyl and pyrazole carbons. |
| IR (KBr, ν cm⁻¹) | Characteristic peaks for N-H stretching (amine and pyrazole NH), C=C and C=N stretching, and aromatic C-H bending. Typical peaks around 3400-3200 cm⁻¹ (N-H), 1600-1500 cm⁻¹ (C=C, C=N).[10] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 159, consistent with the molecular weight. |
Synthesis and Mechanistic Considerations
The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry. The most common and reliable methods involve the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species, particularly a β-ketonitrile.[4][11]
Recommended Synthetic Pathway: Cyclocondensation
The recommended synthesis for 4-phenyl-1H-pyrazol-5-amine proceeds via the reaction of benzoylacetonitrile (also known as 3-oxo-3-phenylpropanenitrile) with hydrazine hydrate . This method is efficient, high-yielding, and utilizes readily available starting materials.
Caption: Synthetic workflow for 4-phenyl-1H-pyrazol-5-amine.
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto the ketone carbonyl of benzoylacetonitrile. This is followed by an intramolecular cyclization where the other hydrazine nitrogen attacks the nitrile carbon. The resulting intermediate then eliminates a molecule of water to yield the stable, aromatic pyrazole ring. Using ethanol as a solvent is ideal as it readily dissolves the reactants and is suitable for reflux conditions, which provide the necessary activation energy for the dehydration step without causing significant side reactions.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system designed for reproducibility.
Objective: To synthesize 4-phenyl-1H-pyrazol-5-amine.
Materials:
-
Benzoylacetonitrile (1.0 eq)
-
Hydrazine hydrate (~80% solution, 1.2 eq)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzoylacetonitrile (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of benzoylacetonitrile). Add a magnetic stir bar.
-
Reagent Addition: While stirring, add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. The addition is typically mildly exothermic.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C). Maintain reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the product under vacuum to obtain 4-phenyl-1H-pyrazol-5-amine as a solid. The product can be further purified by recrystallization from ethanol if necessary.
Reactivity and Application in Library Synthesis
The true value of 4-phenyl-1H-pyrazol-5-amine in drug discovery lies in its potential for derivatization. The C5-amino group is a potent nucleophile and serves as the primary handle for building molecular complexity.[12]
Key Reactive Sites:
-
C5-Amine: Readily undergoes acylation, sulfonylation, alkylation, and reductive amination, allowing for the introduction of a wide variety of functional groups and linkers. This is the most common site for modification in library synthesis.[13][14]
-
N1-Position: The pyrazole ring can be N-alkylated or N-arylated, which is crucial for modulating the compound's ADME (absorption, distribution, metabolism, and excretion) properties.[15]
-
Phenyl Ring: The C4-phenyl group can be subjected to electrophilic aromatic substitution, although this typically requires harsher conditions and is less common than derivatization at the nitrogen positions.
Caption: Derivatization potential of the core scaffold.
This modularity allows for the systematic exploration of chemical space around the core scaffold, a fundamental strategy in lead optimization. For example, libraries of amides can be rapidly synthesized from the C5-amine to probe interactions within a target's binding pocket, while N1-substitution can be used to block metabolic sites or improve cell permeability.[13][16]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 4-phenyl-1H-pyrazol-5-amine and its derivatives.
GHS Hazard Summary:
-
Acute Toxicity, Oral: May be harmful if swallowed.[17]
-
Skin Corrosion/Irritation: May cause skin irritation.[18][19]
-
Eye Damage/Irritation: Causes serious eye irritation.[17][18]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation.[18][19]
Recommended Precautions:
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.[19][20] Wash hands thoroughly after handling.[20]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[20]
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[19]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion and Future Outlook
4-phenyl-1H-pyrazol-5-amine is more than just a chemical intermediate; it is a validated starting point for the discovery of novel, biologically active compounds. Its straightforward synthesis, coupled with its versatile reactivity at two distinct positions, provides an ideal platform for the generation of diverse chemical libraries. The extensive history of the pyrazole scaffold in successful drug campaigns provides a high degree of confidence in its utility.[2][8][21] Future research will likely focus on leveraging this scaffold in new therapeutic areas and employing modern synthetic techniques, such as flow chemistry and high-throughput parallel synthesis, to more rapidly explore its potential. The insights and protocols within this guide serve as a robust foundation for scientists aiming to harness the power of this privileged heterocyclic system.
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